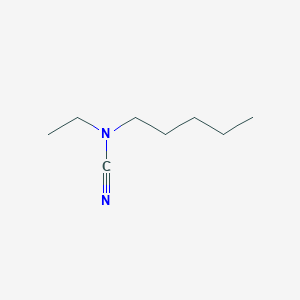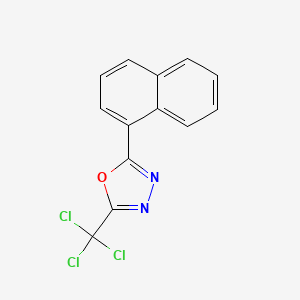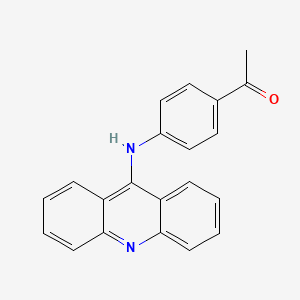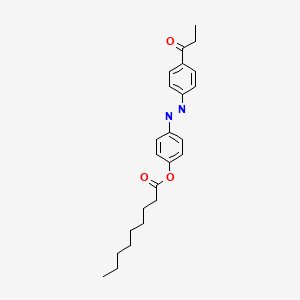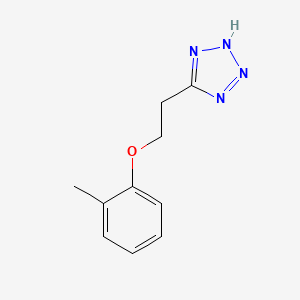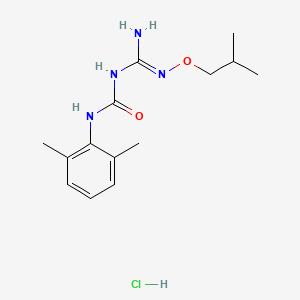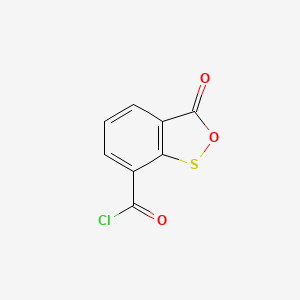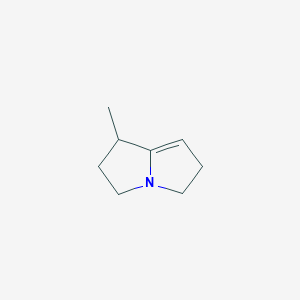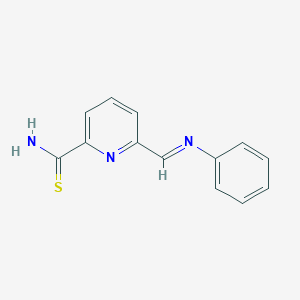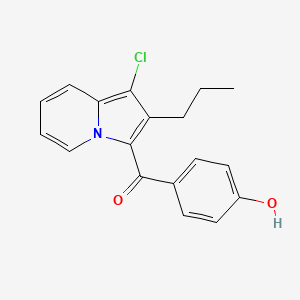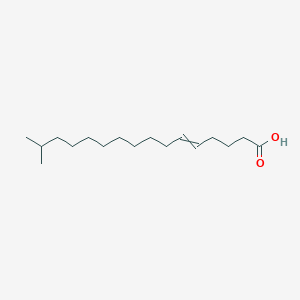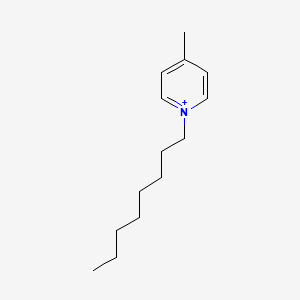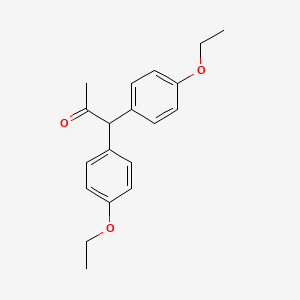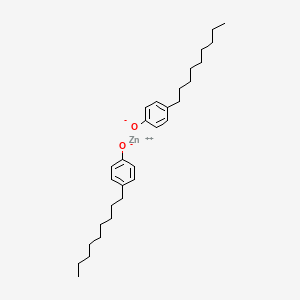
Phenol, 4-nonyl-, zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-nonyl-, zinc salt is a chemical compound that belongs to the family of nonylphenols. Nonylphenols are a group of closely related organic compounds composed of phenol bearing a nine-carbon tail. These compounds are used in various industrial applications due to their surfactant properties .
Métodos De Preparación
The synthesis of phenol, 4-nonyl-, zinc salt typically involves the reaction of 4-nonylphenol with zinc salts under controlled conditions. The preparation methods can vary, but generally, the process involves the following steps:
Synthesis of 4-Nonylphenol: This is achieved by alkylation of phenol with nonene in the presence of an acid catalyst.
Formation of Zinc Salt: The 4-nonylphenol is then reacted with a zinc salt, such as zinc chloride or zinc acetate, to form the zinc salt of 4-nonylphenol.
Análisis De Reacciones Químicas
Phenol, 4-nonyl-, zinc salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the phenol ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include quinones and hydroquinones .
Aplicaciones Científicas De Investigación
Phenol, 4-nonyl-, zinc salt has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phenol, 4-nonyl-, zinc salt involves its interaction with various molecular targets. In catalytic applications, it facilitates the generation of hydroxyl radicals, which are highly reactive and can oxidize organic pollutants . The presence of zinc enhances the catalytic activity by stabilizing the intermediate species and promoting the formation of reactive radicals .
Comparación Con Compuestos Similares
Phenol, 4-nonyl-, zinc salt can be compared with other nonylphenol derivatives, such as:
- Phenol, 2,4-dinonyl-
- Phenol, dinonyl-
- Phenol, 2-methyl-4,6-dinonyl-
- Phenol, isononyl-
- Phenol, 4-methyl-2-nonyl-
These compounds share similar structural features but differ in the position and branching of the nonyl group. This compound is unique due to its specific substitution pattern and the presence of zinc, which imparts distinct catalytic and chemical properties .
Propiedades
Número CAS |
74230-03-8 |
|---|---|
Fórmula molecular |
C30H46O2Zn |
Peso molecular |
504.1 g/mol |
Nombre IUPAC |
zinc;4-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |
Clave InChI |
UQYXBOKTDPWSCS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
